3-(2-Bromoethylsulfonyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

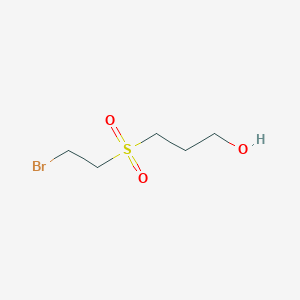

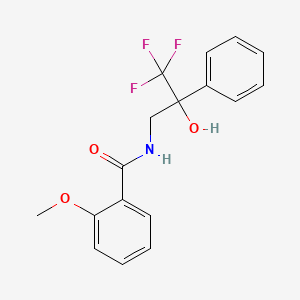

“3-(2-Bromoethylsulfonyl)propan-1-ol” is an organic compound that contains a bromoethylsulfonyl group attached to the third carbon of a propanol chain . The presence of the bromine atom suggests that it could be involved in various organic reactions, particularly substitution reactions. The sulfonyl group (-SO2-) is a common functional group that is often involved in the formation of sulfonamides and sulfonic esters .

Molecular Structure Analysis

The molecule consists of a three-carbon chain (propane), with a hydroxyl group (-OH) attached to the first carbon, making it an alcohol. The third carbon is bonded to a bromoethylsulfonyl group (-CH2CH2SO2Br) .Chemical Reactions Analysis

The bromine atom in the bromoethylsulfonyl group makes this compound a good candidate for nucleophilic substitution reactions . The alcohol group (-OH) could also undergo reactions such as oxidation .Aplicaciones Científicas De Investigación

Chemical Looping Approach for Propan-1-ol Production

A novel chemical looping approach for propan-1-ol production from propylene was investigated . Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support . This approach gave up to 70–80% stable selectivity towards propan-1-ol over the temperature range 260–300 °C .

Use in Consumer Products

Propan-1-ol is used by consumers in articles and by professional workers . Consumer use includes lubricants and greases, coating products, anti-freeze products, perfumes and fragrances, finger paints, adhesives and sealants, non-metal-surface treatment products, leather treatment products, polishes and waxes, washing and cleaning products, cosmetics and personal care products .

Use in Professional Work

Use by professional workers includes laboratory chemicals, coating products, lubricants and greases, washing and cleaning products, metal working fluids and plant protection products as well as hand disinfection by healthcare workers and in veterinary medicine, disinfection of inanimate surfaces and skin antisepsis prior to surgery .

Biocidal Agent

Propan-1-ol has been approved in 2017 as an active biocidal agent for product types 1 (human hygiene), 2 (disinfectants and algaecides not intended for direct application to humans or animals) and 4 (food and feed area) .

Environmental Impact

Propan-1-ol is manufactured and/or imported in the European Economic Area in 10.000–100.000 t per year . Other release to the environment of this substance is likely to occur from indoor use (e.g. machine wash liquids/detergents, automotive care products, paints and coating or adhesives, fragrances and air fresheners), outdoor use, indoor use in close systems with minimal release (e.g. cooling liquids in refrigerators, oil-based electric heaters) and outdoor use in close systems with minimal release (e.g. hydraulic liquids in automotive suspension, lubricants in motor oil and break fluids) .

Anionotropic Rearrangements

3-Bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters with fluorosulfonic acid afforded 3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium and 6-bromo-3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium fluorosulfonates .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-bromoethylsulfonyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO3S/c6-2-5-10(8,9)4-1-3-7/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBGTPZACUIDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CS(=O)(=O)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)

![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3001202.png)

![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)